N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine
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Overview
Description
N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is a versatile chemical compound with a unique structure that combines a quinazoline core with a butyl group and a chlorophenylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenylmethylsulfanyl halide reacts with the quinazoline core.
Attachment of the Butyl Group: The butyl group can be attached through alkylation reactions, using butyl halides or butyl Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the chlorophenylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antibacterial, and antiviral research.
Materials Science: Its properties can be exploited in the design of new materials with specific electronic, optical, or catalytic properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their wide range of pharmacological activities, such as anticancer, antimicrobial, and antiviral effects.
Uniqueness
N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine stands out due to its unique combination of a quinazoline core with a butyl group and a chlorophenylmethylsulfanyl substituent
Properties
IUPAC Name |
N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBAMJKKXFLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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